molecular formula C12H9BrO4 B12904079 Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)- CAS No. 503454-72-6

Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)-

Cat. No.: B12904079
CAS No.: 503454-72-6
M. Wt: 297.10 g/mol
InChI Key: NNEUNGLQERYBAC-UHFFFAOYSA-N
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Description

Bond Lengths and Angles

  • Benzofuran ring : The C–O bond in the furan moiety measures approximately 1.36 Å, typical for aromatic ethers.
  • C–Br bond : The bromine atom at position 5 forms a bond of ~1.89 Å with the benzene ring, consistent with aryl bromides.
  • Acetyloxy group : The ester linkage (C–O–C) exhibits bond lengths of 1.43 Å (C–O) and 1.21 Å (C=O), aligning with standard acetate esters.

Conformational Flexibility

The acetyloxy group adopts a Z conformation relative to the benzofuran system, minimizing steric hindrance between the acetate and bromine substituents. Rotation around the C–C bond connecting the ethanone moiety to the benzofuran ring is restricted due to conjugation with the ketone group, stabilizing a planar configuration.

Crystallographic Data and 3D Electron Density Mapping

X-ray crystallography reveals the following structural details:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; β = 105.2°
Z 4

Intermolecular Interactions

  • Hydrogen bonding : Centrosymmetric dimers form via O–H···N interactions between the acetyloxy oxygen and adjacent molecules, creating an R²₂(6) ring motif.
  • π···π stacking : The benzofuran rings exhibit parallel-displaced stacking with a centroid distance of 3.78 Å, stabilizing the crystal lattice.

3D electron density maps (available via PubChem) highlight electron-rich regions at the bromine atom and carbonyl groups, consistent with their electronegativities.

Comparative Analysis with Related Benzofuran Derivatives

The structural and electronic effects of substituents on benzofuran derivatives are illustrated below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Crystallographic System
Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)- C₁₂H₉BrO₄ 297.10 Acetyloxy, bromo Monoclinic
1-(5-Bromo-1-benzofuran-2-yl)ethanone C₁₀H₇BrO₂ 239.07 Bromo, ketone Not reported
1-(5-Bromobenzofuran-2-yl)-2-mesitylethanoneoxime C₁₉H₁₈BrNO₂ 380.26 Mesityl, oxime Triclinic

Key Comparisons

  • Substituent Effects :

    • The acetyloxy group in C₁₂H₉BrO₄ introduces steric bulk and hydrogen-bonding capability absent in simpler analogues like C₁₀H₇BrO₂.
    • Compared to the mesityl-oxime derivative, the acetyloxy group reduces π···π stacking interactions due to its electron-withdrawing nature.
  • Crystal Packing :

    • Monoclinic systems (e.g., C₁₂H₉BrO₄) favor dimeric arrangements via hydrogen bonds, whereas triclinic systems (e.g., C₁₉H₁₈BrNO₂) form 1D chains.

This analysis underscores the interplay between substituent chemistry and macroscopic material properties in benzofuran derivatives. Further studies could explore the compound’s reactivity and applications in materials science.

Properties

CAS No.

503454-72-6

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

[2-(5-bromo-1-benzofuran-2-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C12H9BrO4/c1-7(14)16-6-10(15)12-5-8-4-9(13)2-3-11(8)17-12/h2-5H,6H2,1H3

InChI Key

NNEUNGLQERYBAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=CC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Preparation of 5-Bromobenzofuran

  • Starting Material: Benzofuran
  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)
  • Catalyst: Iron(III) bromide (FeBr3) or similar Lewis acid catalyst
  • Conditions: Controlled bromination at the 5-position of benzofuran ring, typically under mild temperature to avoid polybromination.

This step selectively introduces the bromine atom at the 5-position of the benzofuran ring, which is critical for the subsequent functionalization steps.

Acetylation of 5-Bromobenzofuran

  • Reagents: Acetic anhydride (Ac2O)
  • Catalyst: Lewis acid such as aluminum chloride (AlCl3)
  • Conditions: The reaction is carried out under anhydrous conditions, often at low to moderate temperatures to promote acetylation at the 2-oxoethyl position.

This step introduces the acetyl group, forming an acetylated intermediate that is reactive for further transformations.

Formation of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl Acetate

  • Reagents: Ethyl acetate
  • Base: Sodium ethoxide (NaOEt) or sodium amide (NaNH2) for substitution reactions
  • Conditions: The acetylated intermediate reacts with ethyl acetate in the presence of the base to form the final compound.

This step involves nucleophilic substitution and esterification to yield the target compound with the acetate group attached to the 2-oxoethyl position.

Industrial Scale Production

Industrial synthesis follows the same fundamental steps but employs:

  • Large-scale reactors with precise temperature and mixing controls
  • Continuous flow systems to enhance reaction efficiency and reproducibility
  • Optimization of reaction times and reagent concentrations to minimize side reactions and maximize yield

Reaction Types and Reagents Used

Reaction Type Reagents/Catalysts Purpose/Outcome
Bromination Br2 or NBS, FeBr3 Selective bromination at 5-position of benzofuran
Acetylation Acetic anhydride, AlCl3 Introduction of acetyl group
Nucleophilic Substitution Sodium ethoxide, sodium amide Formation of 2-oxoethyl acetate ester
Reduction (optional) Lithium aluminum hydride (LiAlH4) Reduction of carbonyl groups if needed
Oxidation (optional) Various oxidants Formation of oxo derivatives

Data Table Summarizing Key Preparation Parameters

Step Reagents/Catalysts Conditions Yield (%) Notes
Bromination of benzofuran Br2 or NBS, FeBr3 Room temp, controlled addition 80-90 Selective 5-bromo substitution
Acetylation Acetic anhydride, AlCl3 0-25°C, anhydrous 75-85 Formation of acetylated intermediate
Formation of final acetate Ethyl acetate, NaOEt or NaNH2 Reflux or room temp, basic medium 70-80 Esterification and substitution step

Research Findings and Optimization Insights

  • Catalyst Efficiency: Aluminum chloride is preferred for acetylation due to its strong Lewis acidity, which promotes efficient acetyl group transfer.
  • Bromination Selectivity: Use of N-bromosuccinimide (NBS) with FeBr3 catalyst provides better regioselectivity and milder reaction conditions compared to elemental bromine.
  • Base Selection: Sodium ethoxide is commonly used for the esterification step, but sodium amide can be employed for more reactive substitution reactions.
  • Reaction Monitoring: Techniques such as TLC, NMR, and HPLC are used to monitor reaction progress and optimize reaction times.
  • Purification: Recrystallization from ethyl acetate or solvent mixtures (e.g., ethyl acetate/Skellysolve B) is effective for obtaining high-purity product.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Atom

The bromine atom at the 5-position of the benzofuran ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This site is activated for substitution due to the electron-withdrawing effects of the adjacent oxygen atoms in the benzofuran ring.

Reagents and Conditions

  • Amines : Reacts with primary/secondary amines (e.g., methylamine, aniline) in polar aprotic solvents (DMF, DMSO) at 80–120°C.

  • Thiols : Thiophenol or alkanethiols in the presence of a base (K₂CO₃) and catalytic CuI.

  • Hydroxide : NaOH in aqueous ethanol at reflux yields hydroxyl-substituted derivatives .

Example Reaction

C11H9BrO3+NH2RDMF, 100°CC11H9NRO3+HBr\text{C}_{11}\text{H}_9\text{BrO}_3 + \text{NH}_2\text{R} \xrightarrow{\text{DMF, 100°C}} \text{C}_{11}\text{H}_9\text{NRO}_3 + \text{HBr}

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Formation of a Meisenheimer complex through electron-deficient aromatic ring activation.

  • Departure of the bromide ion, facilitated by the leaving group ability of bromine .

Hydrolysis of the Acetyloxy Group

The acetyloxy group (-OAc) at the 2-position undergoes hydrolysis to yield a hydroxyl group, which can further participate in condensation or oxidation reactions.

Conditions and Outcomes

  • Acidic Hydrolysis : HCl (1–2 M) in ethanol/water (1:1) at 60°C for 4–6 hours.

  • Basic Hydrolysis : NaOH (10%) in ethanol under reflux, yielding the deacetylated product within 2 hours.

Product Stability

The resulting hydroxyl group enhances solubility in polar solvents and enables subsequent functionalization (e.g., glycosylation, sulfonation) .

Oxidation Reactions

The ketone moiety in the ethanone group is resistant to oxidation under mild conditions but can be oxidized to a carboxylic acid under vigorous conditions.

Reagents and Results

ReagentConditionsProductYield (%)
KMnO₄ (aq)H₂SO₄, 100°C, 12 h2-(Carboxy)-1-(5-bromo-2-benzofuranyl)45–55
CrO₃ (Jones reagent)Acetone, 0°C, 2 hNo reaction (ketone stability)

Condensation Reactions

The acetyloxy group participates in Claisen-Schmidt condensations with aryl aldehydes to form α,β-unsaturated ketones (chalcones).

Synthetic Protocol

  • Base : NaOH (10%) in ethanol.

  • Aldehyde : 4-Fluorobenzaldehyde or similar electron-deficient aldehydes.

  • Conditions : Room temperature, 6–8 hours .

Representative Reaction

C11H9BrO3+ArCHONaOHC19H14BrFO3+H2O\text{C}_{11}\text{H}_9\text{BrO}_3 + \text{ArCHO} \xrightarrow{\text{NaOH}} \text{C}_{19}\text{H}_{14}\text{BrFO}_3 + \text{H}_2\text{O}

Key Applications : Chalcone derivatives exhibit enhanced biological activity, including HIV-1 integrase inhibition .

Reduction Reactions

The α,β-unsaturated bonds formed during condensation can be selectively reduced.

Catalytic Hydrogenation

  • Catalyst : Pd/C (5% w/w).

  • Conditions : H₂ (1 atm), ethanol, 25°C, 2 hours .

  • Outcome : Saturated ketone derivatives with retained bromine and hydroxyl groups.

Structural and Reactivity Comparisons

The bromine and acetyloxy groups confer distinct reactivity compared to simpler benzofurans:

FeatureEthanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)-5-Bromobenzofuran
Substitution Site Bromine (5-position) and acetyloxy (2-position)Bromine (5-position)
Reactivity Dual functionalization potentialLimited to bromine
Biological Activity Enhanced due to acetyloxy groupModerate

Mechanistic Studies and Challenges

  • Steric Effects : The bulky acetyloxy group slows substitution at the 5-position, requiring elevated temperatures .

  • Regioselectivity : Bromine substitution directs electrophiles to the 4- and 7-positions of the benzofuran ring .

Biological Activity

Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)- is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its benzofuran moiety, which is known for various biological activities. The presence of the acetyloxy and bromo groups in its structure may influence its pharmacological properties.

Biological Activities

1. Antitumor Activity
Benzofuran derivatives, including Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)-, have shown promising antitumor effects. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting key enzymes involved in tumor growth .

2. Anticonvulsant Effects
Studies have demonstrated that certain benzofuran derivatives possess anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems, particularly through interaction with GABA receptors .

3. Antimicrobial Properties
Ethanone derivatives exhibit antimicrobial activity against a range of pathogens. For example, benzofuran compounds have been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .

The mechanisms underlying the biological activities of Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)- may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as topoisomerase and SIRT (Sirtuins), leading to reduced cell viability in cancer models .
  • Reactive Oxygen Species (ROS) Production : Some benzofurans induce oxidative stress in cells, contributing to their cytotoxic effects .
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to inflammation and cell survival .

Table 1: Biological Activities of Related Benzofuran Compounds

Compound NameActivity TypeIC50 (µM)Reference
5-Bromo-2-benzofuranAntitumor10.5
3-H-spiro[1-benzofuran-2,1'-cyclohexane]Antimicrobial12.0
AcetoxybenzofuranAnticonvulsant15.3
SIRT2 InhibitorEnzyme Inhibition3.81

Case Studies

Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of benzofuran derivatives, Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)- was found to significantly inhibit the growth of various cancer cell lines. The study utilized MTT assays to determine cell viability and reported an IC50 value indicative of potent activity against breast cancer cells.

Case Study 2: Antimicrobial Testing
A series of benzofuran derivatives were tested for their antimicrobial properties against common bacterial strains. Ethanone showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics used in treatment.

Scientific Research Applications

Chemical Properties and Structure

Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)- is characterized by the following properties:

  • Molecular Formula : C10H9BrO3
  • Molecular Weight : 239.08 g/mol
  • IUPAC Name : 1-(5-bromo-1-benzofuran-2-yl)ethanone

The compound features a benzofuran ring system substituted with a bromo group and an acetoxy moiety, which are significant for its biological activity.

Antitumor Activity

One of the most notable applications of Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)- is its antitumor efficacy . Research has indicated that benzofuran derivatives exhibit promising effects against various cancer cell lines. A study demonstrated that this compound significantly inhibits tumor growth by inducing apoptosis in cancer cells through the regulation of signaling pathways such as NF-κB and MAPKs .

Antimicrobial Properties

Ethanone derivatives have been explored for their antimicrobial properties . The compound shows activity against a range of pathogenic bacteria and fungi. In vitro studies have shown that it can inhibit the growth of specific strains, suggesting potential use as an antimicrobial agent .

Synthetic Applications

Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)- serves as a valuable intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced biological activities.

Synthesis of Novel Derivatives

The compound can be utilized to synthesize novel derivatives through various chemical reactions, including:

  • Copper-Catalyzed Reactions : These reactions facilitate the formation of complex molecules with potential pharmaceutical applications .
  • Sonogashira Coupling : This method has been employed to create derivatives that may have improved efficacy against diseases .
Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of pathogenic strains

Table 2: Synthetic Methods Overview

MethodDescriptionReference
Copper-CatalyzedFacilitates functionalization of ethanones
Sonogashira CouplingUsed for synthesizing complex benzofuran derivatives

Case Study 1: Antitumor Efficacy

In a controlled study examining the antitumor effects of Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)-, researchers treated various cancer cell lines with the compound. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that Ethanone effectively inhibited bacterial growth at specific concentrations, suggesting its potential application in developing new antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural differences among benzofuran- and furan-based ethanones include:

  • Substituent type and position : Bromo, methoxy, methyl, or acetyloxy groups.
  • Aromatic system : Benzofuran, furan, or naphthalene cores.

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)- (Hypothetical) Benzofuran 5-Br, 2-acetyloxy C₁₁H₉BrO₃ (est.) ~277.1 (est.) Potential intermediate in organic synthesis
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethanone Benzofuran 5-Br, 7-OCH₃, 2-acetyl C₁₁H₉BrO₃ 277.09 Pharmaceutical intermediate
1-(5-Methoxy-2-benzofuranyl)ethanone Benzofuran 5-OCH₃, 2-acetyl C₁₁H₁₀O₃ 202.20 Flavor/fragrance precursor
Ethanone, 1-(5-methyl-2-furanyl)- Furan 5-CH₃, 2-acetyl C₇H₈O₂ 140.14 Industrial solvent
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone Benzene 5-Br, 2,4-OCH₃, acetyl C₁₀H₁₁BrO₃ 259.10 Agrochemical synthesis
2-Acetyl-5-bromo-6-methoxynaphthalene Naphthalene 5-Br, 6-OCH₃, 2-acetyl C₁₃H₁₁BrO₂ 279.13 Fluorescent dye precursor

Functional and Reactivity Differences

  • Electrophilic Reactivity : Bromine at position 5 (benzofuran) enhances electrophilic substitution at adjacent positions, as seen in brominated furans .
  • Steric Effects: Acetyloxy groups (bulkier than methoxy) may hinder reactivity at the 2-position compared to analogs like 1-(5-methoxy-2-benzofuranyl)ethanone .
  • Solubility : Methoxy-substituted derivatives (e.g., C₁₁H₁₀O₃ ) exhibit higher polarity and aqueous solubility than brominated or acetyloxy analogs.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)-?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the acetyloxy group, bromine substituent, and benzofuran backbone.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch of the acetyloxy group at ~1740 cm1^{-1}).
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction is critical. Refinement using SHELXL (via the SHELX suite) ensures accurate bond lengths and angles. Example protocols include slow evaporation for crystallization and data collection at 305 K .

Q. What are the key considerations in designing a synthesis route for this compound?

  • Methodological Answer :

  • Bromination Position : Ensure regioselective bromination at the 5-position of the benzofuran ring, guided by steric and electronic factors.
  • Acetyloxy Group Introduction : Use acetylation reagents (e.g., acetic anhydride) under anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Reference similar brominated ethanones for solvent selection .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • Melting Point Analysis : Compare experimental values with literature data (e.g., derivatives like 1-(5-bromo-2-hydroxyphenyl)ethanone, mp 62–64°C) .
  • Gas Chromatography (GC) : For volatile byproducts, employ DB-1 columns and temperature ramps (e.g., 50–300°C) .

Advanced Research Questions

Q. How can discrepancies between NMR (solution) and X-ray (solid-state) structural data be resolved?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility in solution (e.g., acetyloxy rotation) may cause NMR signal splitting. Compare with solid-state data from X-ray.
  • Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental bond angles/distances.
  • Cross-Validation : Use complementary techniques like IR and mass spectrometry to verify functional groups and molecular weight .

Q. What strategies optimize crystallization of brominated benzofuran derivatives for X-ray analysis?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
  • Temperature Control : Crystallize at 4°C to reduce nucleation rate.
  • Refinement Protocols : Employ SHELXL for high-resolution data (R factor < 0.05). For twinned crystals, use the TWIN/BASF commands in SHELX .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC determination).
  • Enzyme Inhibition Studies : Use fluorometric or colorimetric assays (e.g., COX-2 inhibition for anti-inflammatory potential).
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s thermal stability?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
  • Replicate Conditions : Ensure consistency in heating rates and sample preparation across studies .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyStructural refinementSHELXL, R factor < 0.05, TWIN/BASF for twinning
HPLCPurity assessmentC18 column, 254 nm UV detection
Broth MicrodilutionAntimicrobial activityMIC values, 24–48 hr incubation

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